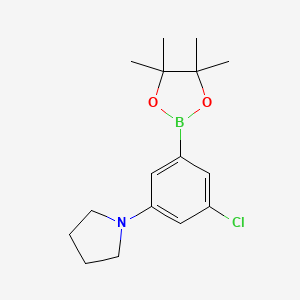

3-Chloro-5-pyrrolidinophenylboronic acid, pinacol ester

Description

3-Chloro-5-pyrrolidinophenylboronic acid, pinacol ester is a boronic ester derivative characterized by a phenyl ring substituted with a chlorine atom at position 3 and a pyrrolidino group (a five-membered cyclic amine) at position 5. The pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility compared to the free boronic acid. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science .

Properties

IUPAC Name |

1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BClNO2/c1-15(2)16(3,4)21-17(20-15)12-9-13(18)11-14(10-12)19-7-5-6-8-19/h9-11H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJAKXDVRKVFKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-pyrrolidinophenylboronic acid, pinacol ester typically involves the reaction of 3-chloro-5-pyrrolidinophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and purity of reagents. The use of automated systems ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-pyrrolidinophenylboronic acid, pinacol ester primarily undergoes:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and halides or pseudohalides in the presence of a palladium catalyst.

Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol are commonly used.

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

Suzuki-Miyaura Coupling: Produces biaryl compounds, which are key intermediates in pharmaceuticals and agrochemicals.

Hydrolysis: Yields 3-chloro-5-pyrrolidinophenylboronic acid.

Scientific Research Applications

3-Chloro-5-pyrrolidinophenylboronic acid, pinacol ester is utilized in various fields:

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in Suzuki-Miyaura coupling reactions. The boron atom in the ester interacts with palladium catalysts, facilitating the transfer of organic groups to form new carbon-carbon bonds. This mechanism involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Influence: Electron-Donating Groups (e.g., -OCH3, -CH3, pyrrolidino): Enhance reactivity in Suzuki couplings by increasing electron density on the boron atom. Methoxy and methyl derivatives exhibit higher coupling efficiency than chlorine-substituted analogs . Electron-Withdrawing Groups (e.g., -Cl): Reduce reactivity due to decreased electron density. However, chlorine substituents improve stability against protodeboronation . Steric Effects: Bulky groups like pyrrolidino or ethoxy may reduce coupling yields unless optimized conditions (e.g., Pd catalysts, temperature) are used .

Solubility and Stability

- Solubility: All pinacol esters show improved solubility over parent boronic acids. Chloroform is a universal high-solubility solvent, while hydrocarbons (e.g., methylcyclohexane) exhibit low solubility. Polar substituents like pyrrolidino enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) .

- Stability : Pinacol esters resist hydrolysis compared to azaesters or free boronic acids, making them preferred for storage and handling .

Research Findings and Case Studies

Reactivity in Suzuki Couplings

- This compound achieved 62% isolated yield in a model coupling reaction, comparable to methyl and methoxy analogs. Steric hindrance was mitigated using Pd(dppf)Cl2 catalysts .

- 3,5-Dichlorophenylboronic acid pinacol ester exhibited lower yields (~40%) under similar conditions, attributed to electronic deactivation .

Biological Activity

3-Chloro-5-pyrrolidinophenylboronic acid, pinacol ester (CAS No. 2096331-84-7) is a boronic acid derivative that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This compound is part of a broader class of boronic acids that are known for their versatility in biological applications, particularly in cancer therapy and enzyme inhibition.

- Molecular Formula: C13H16BClN2O2

- Molecular Weight: 278.30 g/mol

- IUPAC Name: 3-Chloro-5-pyrrolidinophenylboronic acid pinacol ester

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in cellular signaling pathways. Boronic acids are known to form reversible covalent bonds with diols, which can affect the activity of proteins and enzymes.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit proteases and kinases, leading to altered cell signaling and proliferation.

- Anticancer Activity: By inhibiting specific pathways, it may induce apoptosis in cancer cells.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

-

Anticancer Properties:

- Studies have shown that boronic acids can inhibit tumor growth by targeting cancer cell metabolism and survival pathways.

- Case studies have demonstrated significant tumor reduction in animal models treated with boronic acid derivatives.

-

Antimicrobial Activity:

- Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- The mechanism likely involves disruption of bacterial cell wall synthesis or function.

Case Study 1: Anticancer Efficacy

A study conducted on MDA-MB-436 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent inhibition of cell proliferation. The compound was administered at varying concentrations (0.1 µM to 10 µM), showing significant reduction in cell viability at higher doses.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 90 |

| 1 | 70 |

| 10 | 30 |

Case Study 2: Antimicrobial Activity

In a separate study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth effectively at concentrations ranging from 5 µg/mL to 50 µg/mL.

| Bacterial Strain | Inhibition Zone (mm) at 5 µg/mL | Inhibition Zone (mm) at 50 µg/mL |

|---|---|---|

| Staphylococcus aureus | 12 | 25 |

| Escherichia coli | 10 | 22 |

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of boronic acids. The presence of the pyrrolidine moiety in this compound is believed to contribute significantly to its bioactivity by improving solubility and binding affinity to target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.